2-Chloro-4,5-(methylenedioxy)benZylZinc chloride
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Overview
Description
2-Chloro-4,5-(methylenedioxy)benzylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,5-(methylenedioxy)benzylzinc chloride typically involves the reaction of 2-Chloro-4,5-(methylenedioxy)benzyl chloride with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The zinc reagent is often activated by heating or using a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-(methylenedioxy)benzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products
Scientific Research Applications
2-Chloro-4,5-(methylenedioxy)benzylzinc chloride is used in various scientific research applications:
Chemistry: It is a valuable reagent in organic synthesis for constructing complex molecules.
Biology: It can be used to synthesize biologically active compounds for drug discovery and development.
Medicine: Its derivatives may have potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-(methylenedioxy)benzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride: Another organometallic compound used in similar reactions.
2-Chloro-4,5-(methylenedioxy)benzyl lithium: A more reactive compound used in specialized synthetic applications.
Uniqueness
2-Chloro-4,5-(methylenedioxy)benzylzinc chloride is unique due to its moderate reactivity, making it suitable for a wide range of reactions without the need for extreme conditions. Its stability in THF also makes it convenient for handling and storage .
Properties
Molecular Formula |
C8H6Cl2O2Zn |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-chloro-6-methanidyl-1,3-benzodioxole;chlorozinc(1+) |
InChI |
InChI=1S/C8H6ClO2.ClH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
AVCULESGQJPUPR-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC2=C(C=C1Cl)OCO2.Cl[Zn+] |
Origin of Product |
United States |
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